N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dihydrothiophene ring, a methoxyphenyl group, and a benzamide moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide typically involves multiple steps. The process begins with the preparation of the dihydrothiophene ring, followed by the introduction of the methoxyphenyl group and the benzamide moiety. Common reagents used in these reactions include sulfur dioxide, methoxybenzene, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further analyzed and characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide include:
- N-(1,1-dioxido-2,3-dihydro-1H-thiophen-3-yl)-3-nitro-N-p-tolyl-benzamide
- 1-(1,1-dioxido-tetrahydro-thiophen-3-yl)-1-methyl-3-phenyl-thiourea
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N2O6S2 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide |
InChI |
InChI=1S/C19H20N2O6S2/c1-27-17-6-8-18(9-7-17)29(25,26)20-12-14-2-4-15(5-3-14)19(22)21-16-10-11-28(23,24)13-16/h2-11,16,20H,12-13H2,1H3,(H,21,22) |
InChI Key |
UAMLWVFEVPOILA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3CS(=O)(=O)C=C3 |
Origin of Product |
United States |
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